Cas no 14554-00-8 (1-Fluoronaphthalen-2-amine)

1-Fluoronaphthalen-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-Fluoronaphthalen-2-amine
- 1-fluoro-2-aminonaphthalene
- FORHUMZQWSIXBI-UHFFFAOYSA-N
- AKOS022173230
- SCHEMBL3826832
- 14554-00-8
- SB75707
- CS-0433573
- 2-Naphthalenamine, 1-fluoro-
- EN300-3002808
- F84040
- DTXSID90624390
-
- MDL: MFCD18409948
- インチ: InChI=1S/C10H8FN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
- InChIKey: FORHUMZQWSIXBI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2F)N
計算された属性
- せいみつぶんしりょう: 161.06414
- どういたいしつりょう: 161.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02
1-Fluoronaphthalen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3002808-2.5g |
1-fluoronaphthalen-2-amine |
14554-00-8 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
A2B Chem LLC | AA63511-250mg |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 98% | 250mg |
$497.00 | 2024-04-20 | |
A2B Chem LLC | AA63511-100mg |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 98% | 100mg |
$302.00 | 2024-04-20 | |
A2B Chem LLC | AA63511-1g |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 98% | 1g |
$1092.00 | 2024-04-20 | |
1PlusChem | 1P001DMF-250mg |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 98% | 250mg |
$451.00 | 2024-06-20 | |
Aaron | AR001DUR-1g |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 95% | 1g |
$874.00 | 2025-02-13 | |
1PlusChem | 1P001DMF-100mg |
2-Naphthalenamine, 1-fluoro- |
14554-00-8 | 98% | 100mg |
$271.00 | 2024-06-20 | |
eNovation Chemicals LLC | D555497-1g |
2-Amino-1-fluoronaphthalene |
14554-00-8 | 95% | 1g |
$650 | 2025-02-20 | |
eNovation Chemicals LLC | D555497-1g |
2-Amino-1-fluoronaphthalene |
14554-00-8 | 95% | 1g |
$650 | 2025-02-21 | |
eNovation Chemicals LLC | D227898-1g |
1-Fluoronaphthalen-2-amine |
14554-00-8 | 95% | 1g |
$690 | 2025-02-20 |
1-Fluoronaphthalen-2-amine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-Fluoronaphthalen-2-amineに関する追加情報
Comprehensive Overview of 1-Fluoronaphthalen-2-amine (CAS No. 14554-00-8): Properties, Applications, and Industry Insights
1-Fluoronaphthalen-2-amine (CAS 14554-00-8) is a fluorinated aromatic amine derivative with significant relevance in pharmaceutical and material science research. This compound, also referred to as 2-amino-1-fluoronaphthalene, features a naphthalene backbone substituted with fluorine and an amine group at the 1- and 2-positions, respectively. Its unique structural attributes contribute to its utility in synthetic chemistry, particularly in the development of fluorescent probes, agrochemical intermediates, and pharmaceutical scaffolds.
The growing demand for fluorinated organic compounds in drug discovery has amplified interest in 1-Fluoronaphthalen-2-amine. Researchers frequently explore its role in cross-coupling reactions and catalysis, leveraging the electron-withdrawing effect of fluorine to modulate reactivity. Recent studies highlight its potential in designing PET imaging agents (Positron Emission Tomography), where fluorine-18 isotopes are incorporated for diagnostic applications. This aligns with the trending focus on precision medicine and theranostics—a hot topic in biomedical forums.
From a synthetic perspective, CAS 14554-00-8 serves as a versatile building block for heterocyclic chemistry. Its amine group enables amide bond formation, while the fluorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions. These properties make it valuable for constructing polycyclic aromatic hydrocarbons (PAHs) and organic electronic materials, addressing the surge in demand for OLEDs and flexible electronics.
Environmental and regulatory considerations are also pivotal. The compound’s stability and low volatility align with green chemistry principles, a frequently searched topic among industrial chemists. Analytical techniques like HPLC and GC-MS are commonly employed to characterize 1-Fluoronaphthalen-2-amine, ensuring compliance with REACH and other global standards. Users often query its solubility data (e.g., in DMSO or ethanol) and storage conditions, reflecting practical concerns in laboratory settings.
In the context of intellectual property, patents involving 14554-00-8 often cite its use in antiviral and anticancer drug candidates. This correlates with the rising interest in small-molecule therapeutics and targeted drug delivery. Additionally, its role in metal-organic frameworks (MOFs) garners attention in materials science communities, particularly for gas storage and sensor development.
To optimize workflows, researchers frequently search for synthetic protocols and safety data sheets (SDS) for 1-Fluoronaphthalen-2-amine. Collaborative platforms like PubChem and SciFinder provide peer-reviewed data on its molecular weight (161.16 g/mol) and spectroscopic profiles (e.g., NMR, IR). Such resources are critical for academic and industrial R&D teams navigating the compound’s applications.
In summary, 1-Fluoronaphthalen-2-amine (CAS 14554-00-8) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to modern synthetic challenges and alignment with sustainable chemistry trends ensure its continued relevance. As innovation accelerates, this compound will likely remain a focal point in discussions on molecular design and functional materials.
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